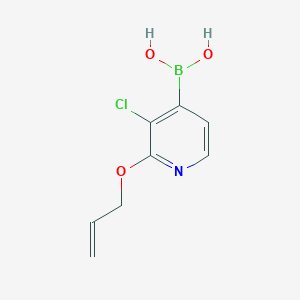

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

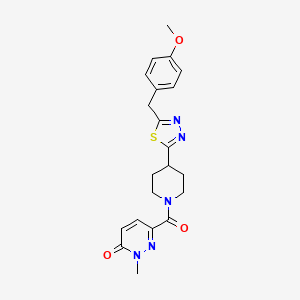

The compound (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, which leads to their utility in various sensing applications . The compound has a molecular weight of 213.43 .

Synthesis Analysis

While specific synthesis methods for(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid were not found, boronic acids can be synthesized through various methods. For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Molecular Structure Analysis

The molecular structure of(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves a boronic acid moiety attached to a pyridine ring, which is further substituted with an allyloxy group and a chlorine atom . Chemical Reactions Analysis

Boronic acids, including(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, can participate in various chemical reactions. They are known for their ability to form reversible covalent bonds with diols, which has been exploited in various organic reactions . Physical And Chemical Properties Analysis

The compound(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a molecular weight of 213.43 . More specific physical and chemical properties were not found in the search results.

科学研究应用

Sensing Applications

Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes. The compound could be used to create sensors that detect glucose levels in blood, which would be invaluable for monitoring diabetic conditions.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation . This compound could be used to label proteins with fluorescent tags or other markers, allowing for the visualization and tracking of proteins in various biological processes. Additionally, it could be used to modify proteins, potentially altering their function or stability.

Therapeutic Development

Boronic acids have been utilized in the development of therapeutics . The specific interactions with biological molecules make them suitable candidates for drug design. For example, they can be used to inhibit enzymes by mimicking the transition state of the enzyme’s substrate. This compound could contribute to the design of new drugs that target specific enzymes related to diseases.

Separation Technologies

Due to their selective binding properties, boronic acids can be used in separation technologies . They can be incorporated into chromatography media to selectively bind and separate compounds such as glycoproteins or other diol-containing molecules. This application is crucial in both analytical and preparative biochemistry.

Material Science

In material science , boronic acids are used to create polymers and microparticles for various analytical methods . The compound could be used as a building block for creating smart materials that respond to environmental stimuli, such as changes in pH or the presence of specific analytes.

Catalysis

Boronic acids are also known for their role in catalysis . They can catalyze various organic reactions, including the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This compound could be used to develop new catalytic systems that are more efficient or selective.

作用机制

While the specific mechanism of action for (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid was not found, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

安全和危害

While specific safety data for (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid was not found, general safety measures for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

未来方向

Boronic acids, including (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

属性

IUPAC Name |

(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGUURWDPSOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)

![3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2951836.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)

![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)

![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)